1-(2-Fluorophenyl)-3-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]urea
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Overview
Description
1-(2-Fluorophenyl)-3-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]urea is a synthetic organic compound that belongs to the class of thiadiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Fluorophenyl)-3-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]urea typically involves the reaction of 2-fluoroaniline with a thiadiazole derivative. The reaction conditions may include the use of solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), and catalysts such as triethylamine or pyridine. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
1-(2-Fluorophenyl)-3-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]urea can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or electrophiles like alkyl halides.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(2-Fluorophenyl)-3-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]urea would depend on its specific biological target. Generally, thiadiazole derivatives can interact with enzymes or receptors, modulating their activity. The compound may bind to the active site of an enzyme, inhibiting its function, or interact with a receptor, altering its signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-Fluorophenyl)-3-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]urea
- 1-(2-Fluorophenyl)-3-[5-(3-chlorophenyl)-1,3,4-thiadiazol-2-yl]urea
- 1-(2-Fluorophenyl)-3-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]urea
Uniqueness
1-(2-Fluorophenyl)-3-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]urea is unique due to the specific substitution pattern on the phenyl rings and the presence of the thiadiazole moiety. These structural features can influence its biological activity and chemical reactivity, making it distinct from other similar compounds.
Properties
IUPAC Name |
1-(2-fluorophenyl)-3-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN4OS/c1-10-5-4-6-11(9-10)14-20-21-16(23-14)19-15(22)18-13-8-3-2-7-12(13)17/h2-9H,1H3,(H2,18,19,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBXFSEHFHNVPRL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NN=C(S2)NC(=O)NC3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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